molecular formula C21H22N2O5S2 B2503173 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 863021-37-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2503173
CAS RN: 863021-37-8
M. Wt: 446.54
InChI Key: HOAWFZYSGYXRLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(Pyridin-3-yl)benzamides, involves the inhibition of human steroid-11β-hydroxylase (CYP11B1) and human aldosterone synthase (CYP11B2). These compounds were synthesized and evaluated for their selectivity, showing high selectivity for CYP11B2 inhibitors in vitro . Another related synthesis involves N-1-Naphthyl-3-oxobutanamide reacting with various reagents to yield a series of heterocyclic compounds, including thieno[2,3-b]pyridine derivatives . Additionally, a cobalt-catalyzed carbonylative synthesis pathway is described for the creation of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the chemical structures.

Molecular Structure Analysis

The molecular structure of the compound would likely be complex, given the presence of multiple functional groups such as the thiophene dioxido moiety, phenyl group, and pyrrolidinylsulfonyl group. The spectral and analytical data of similar compounds have been used to establish their structures . These techniques could be applied to determine the precise molecular structure of "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide".

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions specific to the compound . However, the synthesis of related compounds involves reactions such as cyclization, saponification, diazotization, and rearrangement . These reactions are indicative of the types of chemical transformations that might be relevant for the synthesis and modification of "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide".

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can offer some insights. For instance, the selectivity and potency of N-(Pyridin-3-yl)benzamides as CYP11B2 inhibitors suggest that the compound may also exhibit biological activity . The solubility, stability, and reactivity of the compound would be influenced by its functional groups and overall molecular structure, which could be inferred from the properties of the related compounds discussed in the papers .

Scientific Research Applications

Synthesis and Chemistry

  • Complex Synthesis and Solution Dynamics

    A study by Lanza et al. (2000) discusses the synthesis of heterobimetallic complexes with metals connected by dithioxamides, which are related to the mentioned compound. The research delves into the stereochemistry and solution dynamics of these complexes, highlighting their potential in chemical applications (Lanza et al., 2000).

  • Antibacterial Activity of Ruthenium Complexes

    Jhaumeer-Laulloo et al. (2004) synthesized ruthenium complexes using derivatives related to this compound. These complexes demonstrated significant antibacterial properties, showcasing the compound's relevance in antimicrobial research (Jhaumeer-Laulloo et al., 2004).

Material Science and Engineering

  • Polymerization Applications

    Mori et al. (2005) explored the controlled radical polymerization of an acrylamide containing a moiety similar to the compound . This study demonstrates the compound's potential in creating polymers with controlled molecular weight and low polydispersity (Mori et al., 2005).

  • Photo-Physical Characteristics in Luminescence

    Srivastava et al. (2017) investigated compounds with structural similarities for their luminescent properties. This research highlights the compound's application in developing materials with unique optical properties (Srivastava et al., 2017).

Pharmacology and Drug Development

  • Antineoplastic Applications

    Zhang et al. (2011) studied the metabolism and disposition of a novel antineoplastic compound structurally related to the discussed compound. This indicates its potential in cancer treatment research (Zhang et al., 2011).

  • Virtual Screening and Breast Cancer Metastasis

    Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, focusing on compounds structurally similar to the one . This study highlights its relevance in developing treatments for breast cancer metastasis (Wang et al., 2011).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenyl-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c24-21(17-8-10-20(11-9-17)30(27,28)22-13-4-5-14-22)23(18-6-2-1-3-7-18)19-12-15-29(25,26)16-19/h1-3,6-12,15,19H,4-5,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAWFZYSGYXRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

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